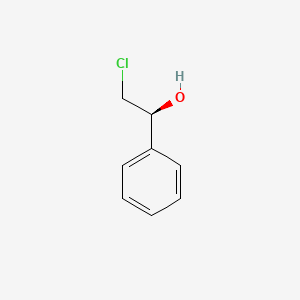

(S)-2-Chloro-1-phenylethanol

Descripción general

Descripción

“(S)-2-Chloro-1-phenylethanol” is a chemical compound with the CAS Number: 70111-05-6 . It has a molecular weight of 156.61 .

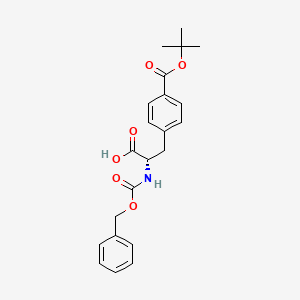

Molecular Structure Analysis

The linear formula of “(S)-2-Chloro-1-phenylethanol” is C6H5CH(CH2Cl)OH . The InChI code is 1S/C8H9ClO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H,6H2/t8-/m1/s1 .Physical And Chemical Properties Analysis

“(S)-2-Chloro-1-phenylethanol” is a liquid at 20°C . It has a density of 1.185 g/mL at 25°C . The melting point is 113°C . The refractive index is 1.550 .Aplicaciones Científicas De Investigación

References:

- Nayl, A. A., Abd-Elhamid, A. I., Aly, A. A., & Bräse, S. (2022). Recent progress in the applications of silica-based nanoparticles. RSC Advances, 22

- SEM references:

- Nanotechnology: Principles and Applications

- Google Scholar:

- A Comprehensive Survey of Scientific Large Language Models

Safety And Hazards

“(S)-2-Chloro-1-phenylethanol” is labeled with the GHS07 pictogram . It may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .

Propiedades

IUPAC Name |

(1S)-2-chloro-1-phenylethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H,6H2/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWCQSILTDPAWDP-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](CCl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Chloro-1-phenylethanol | |

CAS RN |

70111-05-6 | |

| Record name | 2-Chloro-1-phenylethanol, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070111056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-(+)-2-Chloro-1-phenylethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-1-PHENYLETHANOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/COR4DV3VVW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

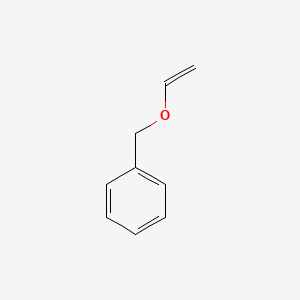

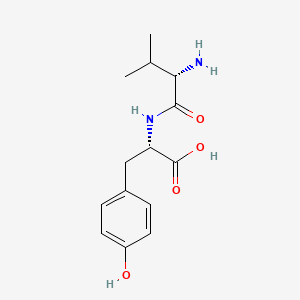

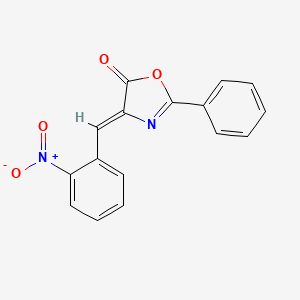

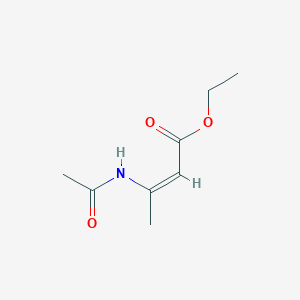

Feasible Synthetic Routes

Q & A

Q1: Can (S)-2-Chloro-1-phenylethanol be produced using biological methods?

A1: Yes, research has shown that (S)-2-Chloro-1-phenylethanol can be synthesized asymmetrically using bakery yeast. This method, employing a derivative of 2-chloro-1-acetophenone as a starting material, has demonstrated high yields (over 74%) and excellent enantioselectivity (e.e over 97%) []. This biocatalytic approach offers a potentially more sustainable and environmentally friendly alternative to traditional chemical synthesis methods.

Q2: How do structural modifications to (S)-2-Chloro-1-phenylethanol impact its interaction with enzymes?

A3: Research using Pseudomonas cepacia lipase (PCL) for kinetic resolution of 1-phenylethanol derivatives, including (S)-2-Chloro-1-phenylethanol, provides insights into structure-activity relationships. The presence of a chlorine substituent can lead to stereoselective inversion compared to the unsubstituted molecule. Docking studies suggest that a critical hydrogen bond between His286 and the substrate's oxygen atom plays a crucial role in enzyme preference and binding affinity []. This emphasizes the importance of understanding specific interactions within the enzyme active site when designing or selecting substrates for biocatalytic applications.

Q3: Are there any computational approaches used to study (S)-2-Chloro-1-phenylethanol?

A4: Yes, computational tools such as docking simulations have been employed to investigate the interactions of (S)-2-Chloro-1-phenylethanol and its derivatives with enzymes like Pseudomonas cepacia lipase. By analyzing factors like hydrogen bonding, substrate conformation, and binding energy, these simulations provide valuable insights into the molecular basis of enzyme-substrate interactions []. These computational approaches can guide the rational design of novel biocatalysts or the optimization of existing ones for improved activity and selectivity.

Q4: Can halohydrins like (S)-2-Chloro-1-phenylethanol be oxidized via hydrogen-transfer reactions?

A5: While halohydrins are typically considered poor substrates for hydrogen-transfer (HT) oxidations, recent research has shed light on the underlying reasons and potential solutions. Studies employing (R)-specific alcohol dehydrogenase from Lactobacillus brevis (LBADH) and aluminum-catalyzed Meerwein-Ponndorf-Verley-Oppenauer (MPVO) reactions suggest that the limited reactivity is primarily due to thermodynamic equilibrium rather than kinetic factors []. This knowledge paves the way for developing strategies, such as utilizing alternative hydrogen acceptors or modifying reaction conditions, to enable the HT oxidation of halohydrins.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[(2-Hydroxyethyl)amino]ethyl]oleamide](/img/structure/B3024428.png)

acetic acid](/img/structure/B3024443.png)

![(2Z)-{2-[(chloroacetyl)amino]-1,3-thiazol-4-yl}(methoxyimino)acetic acid](/img/structure/B3024444.png)

![2-[(2-Chloroethyl)amino]ethyl benzoate hcl](/img/structure/B3024448.png)